Technical Whitepaper: Chemical Properties, Synthesis, and Application of 7-Bromo-2-(difluoromethyl)quinoline
Technical Whitepaper: Chemical Properties, Synthesis, and Application of 7-Bromo-2-(difluoromethyl)quinoline
Prepared by: Senior Application Scientist, Chemical Development & Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorine has shifted from simple single-atom substitutions to the deployment of complex fluorinated motifs. Among these, the difluoromethyl group (–CF₂H) has emerged as a highly privileged moiety. 7-Bromo-2-(difluoromethyl)quinoline (CAS: 2091775-45-8) represents a premium bifunctional building block. It combines the rigid, pharmacologically active quinoline core with a lipophilic hydrogen-bond donating –CF₂H group at the C2 position, while reserving a highly reactive bromine atom at the C7 position for downstream cross-coupling.
This technical guide dissects the structural rationale, physicochemical properties, and validated synthetic workflows for handling and functionalizing this critical intermediate.
Structural Rationale & Pharmacophore Dynamics
As an application scientist, I frequently evaluate building blocks not just for their isolated chemical properties, but for their behavior within a larger molecular architecture. The value of 7-bromo-2-(difluoromethyl)quinoline lies in its orthogonal reactivity and its profound impact on drug-like properties.
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The C2-Difluoromethyl Group (–CF₂H): Unlike the fully fluorinated trifluoromethyl (–CF₃) group, which is highly lipophilic and electron-withdrawing, the –CF₂H group acts as a "lipophilic hydrogen-bond donor" . The highly electronegative fluorine atoms polarize the C–H bond, allowing it to act as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups. This enables the molecule to maintain critical target-binding interactions while significantly improving metabolic stability and membrane permeability.
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The C7-Bromine Atom: The C7 position on the quinoline ring is electronically distinct from the heteroatom-adjacent C2 position. The bromine atom here serves as an ideal synthetic handle for palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Structural deconstruction of 7-Bromo-2-(difluoromethyl)quinoline and its pharmacophoric roles.
Physicochemical Profile
Understanding the baseline properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The data below synthesizes current computational and physical consensus for this molecule .
| Property | Value / Description |
| Chemical Name | 7-Bromo-2-(difluoromethyl)quinoline |
| CAS Registry Number | 2091775-45-8 |
| PubChem CID | 129532590 |
| Molecular Formula | C₁₀H₆BrF₂N |
| Molecular Weight | 258.06 g/mol |
| Exact Mass | 256.965 g/mol |
| Topological Polar Surface Area (TPSA) | 12.9 Ų |
| H-Bond Acceptors | 3 (N, F, F) |
| H-Bond Donors | 0 (Traditional rules); 1 (Bioisosteric context via –CF₂H) |
| Physical State | Pale yellow to off-white solid |
| Solubility | Soluble in DCM, EtOAc, THF, DMF, DMSO; Insoluble in H₂O |
Synthetic Methodologies & Self-Validating Protocols
While several routes exist to install a difluoromethyl group onto a heterocycle (such as radical difluoromethylation using Langlois reagent derivatives), the most reliable, scalable, and regioselective method for this specific scaffold is the deoxofluorination of 7-bromoquinoline-2-carbaldehyde using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .
The Deoxofluorination Pathway
The conversion of an aldehyde to a gem-difluoride involves the nucleophilic attack of the aldehyde oxygen onto the highly electrophilic sulfur atom of DAST. This forms an intermediate dialkylaminosulfur trifluoride adduct, which subsequently undergoes sequential fluoride transfers and elimination of diethylaminosulfinyl fluoride.
Synthetic workflow for deoxofluorination and downstream cross-coupling functionalization.
Protocol: Synthesis of 7-Bromo-2-(difluoromethyl)quinoline via DAST
Note: DAST reacts violently with water to liberate highly toxic and corrosive Hydrogen Fluoride (HF) gas. This procedure must be conducted in a strictly anhydrous environment within a well-ventilated fume hood using appropriate PPE.
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System Preparation: Flame-dry a 100 mL round-bottom flask under a continuous stream of argon. Add 7-bromoquinoline-2-carbaldehyde (1.0 equiv, 5.0 mmol) and dissolve in anhydrous dichloromethane (DCM, 25 mL) to achieve a 0.2 M concentration.
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Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
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Causality: The initial nucleophilic attack of the aldehyde on DAST is highly exothermic. Starting at 0 °C prevents thermal runaway and suppresses the formation of tarry, polymeric byproducts.
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Reagent Addition: Using a plastic or PTFE-lined syringe (avoid glass syringes due to potential trace HF etching), add DAST (2.0 equiv, 10.0 mmol) dropwise over 5 minutes.
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Causality: An excess of DAST (2.0 equiv) is utilized because the electron-withdrawing nature of the quinoline ring makes the intermediate dialkylaminosulfur adduct relatively stable; excess reagent drives the second fluoride transfer to completion.
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Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 6–8 hours. Monitor the reaction via TLC (Hexanes:EtOAc, 4:1) or LC-MS until the aldehyde peak is completely consumed.
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Quenching (Critical Step): Re-cool the reaction mixture to 0 °C. Very slowly add saturated aqueous NaHCO₃ (30 mL) dropwise.
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Causality: Unreacted DAST will hydrolyze rapidly. The NaHCO₃ neutralizes the generated HF into benign NaF, preventing degradation of the product and protecting the operator.
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Workup & Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 15% EtOAc in Hexanes) to afford the pure product as a pale yellow solid.
Downstream Functionalization: C7 Cross-Coupling
The primary utility of 7-bromo-2-(difluoromethyl)quinoline is its capacity to serve as an electrophile in transition-metal-catalyzed cross-couplings. The –CF₂H group is remarkably robust and tolerates standard basic aqueous conditions used in Suzuki-Miyaura couplings.
Protocol: C7-Arylation via Suzuki-Miyaura Coupling
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Reagent Charging: To an oven-dried Schlenk tube, add 7-bromo-2-(difluoromethyl)quinoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv).
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Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).
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Causality: Degassing (via sparging with argon or freeze-pump-thaw) is critical to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) catalyst species.
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Catalytic Cycle: Seal the tube and heat the mixture to 90 °C in an oil bath for 12 hours. The electron-deficient nature of the quinoline ring accelerates the oxidative addition of the C7–Br bond to the Pd(0) center.
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Isolation: Cool the reaction to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify via chromatography.
Analytical Characterization Expectations
To validate the structural integrity of the synthesized 7-bromo-2-(difluoromethyl)quinoline, multinuclear NMR spectroscopy is required:
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¹H NMR (CDCl₃, 400 MHz): The defining feature is the difluoromethyl proton. Because the proton is split by two equivalent fluorine atoms (Spin I = 1/2), it appears as a distinct triplet in the range of
6.50 – 6.80 ppm with a large geminal coupling constant ( Hz). -
¹⁹F NMR (CDCl₃, 376 MHz): The two fluorine atoms will appear as a doublet around
-115.0 ppm, split by the single adjacent proton with the corresponding Hz. -
LC-MS (ESI+): Expected
peaks at m/z 258.0 and 260.0 in a ~1:1 ratio, characteristic of the ⁷⁹Br and ⁸¹Br isotopes.
References
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Cline, D., ... & Saphier, S. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept". Journal of Medicinal Chemistry, 2017.[Link]
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National Center for Biotechnology Information. "7-Bromo-2-(difluoromethyl)quinoline". PubChem Compound Summary for CID 129532590, 2024.[Link]
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Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides and homologous derivatives". The Journal of Organic Chemistry, 1975.[Link]
